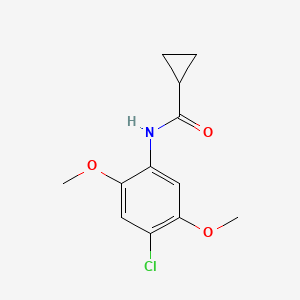
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide, also known as DOC, is a chemical compound that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DOC is a potent psychedelic substance that has gained popularity among researchers due to its unique properties. In
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide involves binding to the 5-HT2A receptor and activating it. This results in an increase in the levels of serotonin in the brain, which is responsible for the psychedelic effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. The activation of the 5-HT2A receptor also leads to the activation of other neurotransmitter systems such as dopamine and norepinephrine, which contribute to the overall effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide are similar to those of other psychedelic substances. It has been shown to produce alterations in perception, thought, and mood. The effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide can last for up to 24 hours, with the peak effects occurring between 4-8 hours after ingestion. N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been shown to produce visual hallucinations, changes in auditory perception, and alterations in the perception of time and space. Additionally, it has been shown to produce changes in mood and emotions, ranging from euphoria to anxiety.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments is its potency. N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is a highly potent psychedelic substance, which means that small doses can produce significant effects. This makes it easier to control the dose and minimize variability between subjects. Additionally, the relatively long duration of action of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide makes it suitable for studies investigating the long-term effects of psychedelics on brain function and behavior.
One limitation of using N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments is its potential for adverse effects. As with other psychedelic substances, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide can produce adverse psychological effects such as anxiety, paranoia, and psychosis. Additionally, there is a risk of physical harm due to the altered state of consciousness produced by N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. Therefore, it is important to take appropriate safety measures when using N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide in lab experiments.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. One area of interest is the investigation of the therapeutic potential of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. Psychedelic substances such as psilocybin and LSD have shown promise in the treatment of various mental health conditions, including depression, anxiety, and addiction. It is possible that N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide may also have therapeutic potential in these areas.
Another area of interest is the investigation of the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide on brain function and behavior. Studies have shown that psychedelics can produce lasting changes in brain function and behavior, which may have implications for mental health and well-being. Therefore, it is important to investigate the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide on brain function and behavior.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is a potent psychedelic substance that has gained popularity among researchers due to its unique properties. It has been used in various scientific research studies investigating the role of the 5-HT2A receptor in psychedelic-induced alterations in consciousness and perception. Additionally, it has been shown to produce alterations in perception, thought, and mood. There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide, including the investigation of its therapeutic potential and the long-term effects on brain function and behavior.
合成法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to obtain the final compound, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for the 5-HT2A receptor, which is a target for many psychedelic substances. N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been used in studies investigating the role of the 5-HT2A receptor in psychedelic-induced alterations in consciousness and perception. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide has been used in studies investigating the effects of psychedelics on brain activity and connectivity using neuroimaging techniques such as functional magnetic resonance imaging (fMRI).
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-6-9(11(17-2)5-8(10)13)14-12(15)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGFNHCICVMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


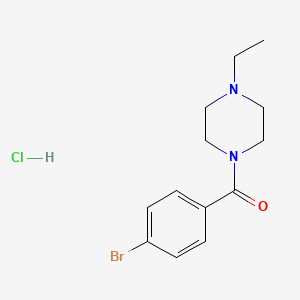
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
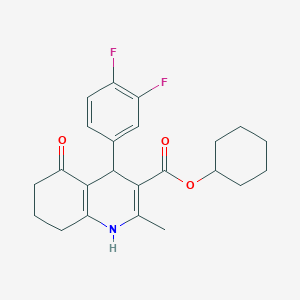
![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)
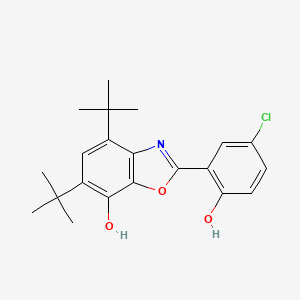
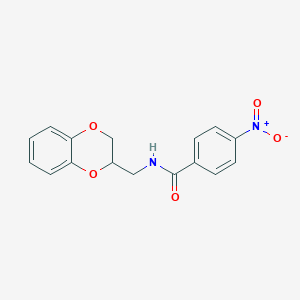
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)
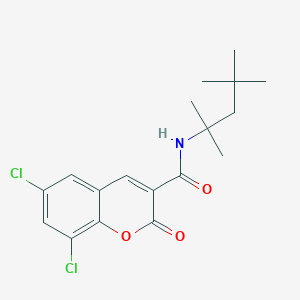
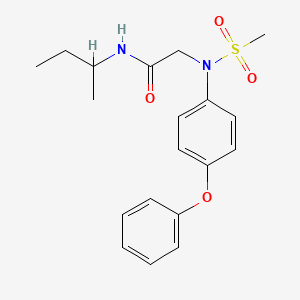
![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)